N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
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Overview
Description
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions, followed by the introduction of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and benzamide derivatives. Examples include:
- Thieno[3,4-c]pyrazole derivatives with different substituents.
- Benzamide derivatives with varying aromatic groups.
Uniqueness
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H21N3OS |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C21H21N3OS/c1-13-8-9-16(10-15(13)3)24-20(18-11-26-12-19(18)23-24)22-21(25)17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,22,25) |
InChI Key |
CLRSQHOXGKHYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C |
Origin of Product |
United States |
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